
N'-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide is an organic compound characterized by the presence of a furan ring substituted with a dimethylamino group and an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide typically involves the condensation reaction between 5-(dimethylamino)furan-2-carbaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 5-(Dimethylamino)furan-2-carbaldehyde and acetohydrazide.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as chromatography or crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.
Substitution: The furan ring and the hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of N’-((5-(dimethylamino)furan-2-yl)methylene)acetohydrazide oxides.
Reduction: Formation of N’-((5-(dimethylamino)furan-2-yl)methylene)acetohydrazine.
Substitution: Formation of various substituted derivatives on the furan ring or hydrazide group.
Applications De Recherche Scientifique
Chemistry
In chemistry, N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens and cancer cells .
Medicine
In medicinal chemistry, N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide and its derivatives are explored for their potential as therapeutic agents. They are studied for their ability to interact with biological targets and modulate biochemical pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the hydrazide moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-((5-(Dimethylamino)furan-2-yl)methylene)benzohydrazide
- N’-((5-(Dimethylamino)furan-2-yl)methylene)thiosemicarbazide
- N’-((5-(Dimethylamino)furan-2-yl)methylene)semicarbazide
Uniqueness
N’-((5-(Dimethylamino)furan-2-yl)methylene)acetohydrazide is unique due to the presence of both the dimethylamino group and the acetohydrazide moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
N-[(E)-[5-(dimethylamino)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)11-10-6-8-4-5-9(14-8)12(2)3/h4-6H,1-3H3,(H,11,13)/b10-6+ |
Clé InChI |
NEAZRWKBNXSLFJ-UXBLZVDNSA-N |
SMILES isomérique |
CC(=O)N/N=C/C1=CC=C(O1)N(C)C |
SMILES canonique |
CC(=O)NN=CC1=CC=C(O1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


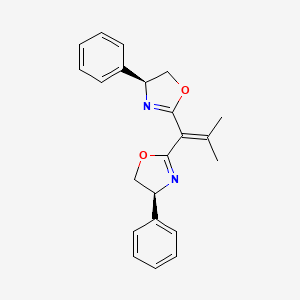


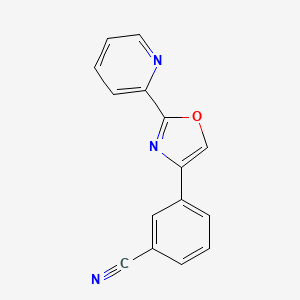
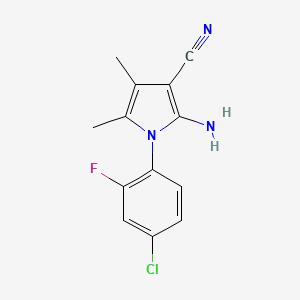
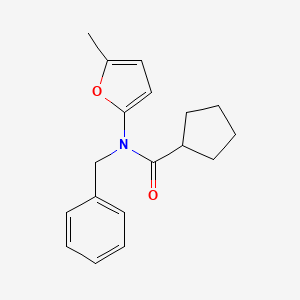
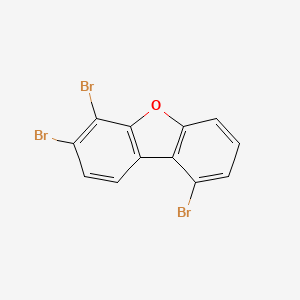
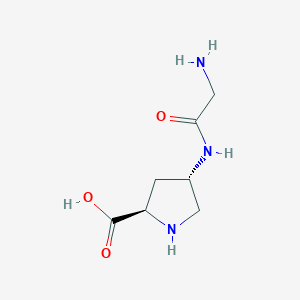
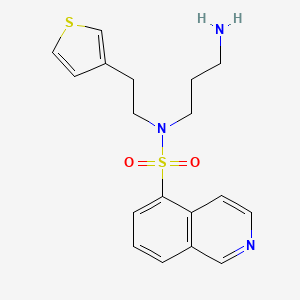
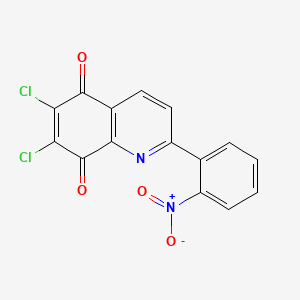
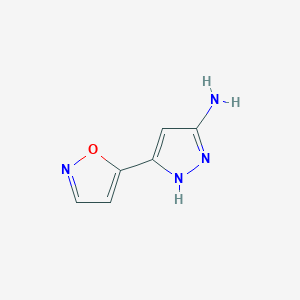
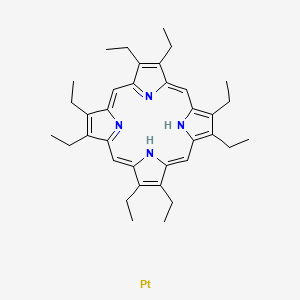
![2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol](/img/structure/B12878214.png)
![2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid](/img/structure/B12878231.png)
